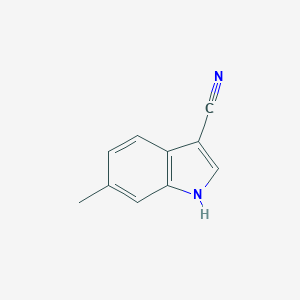

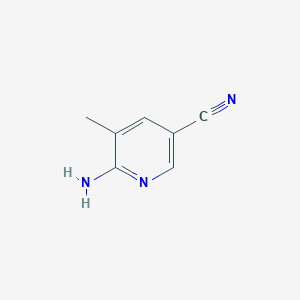

6-Methyl-1H-indole-3-carbonitrile

Descripción general

Descripción

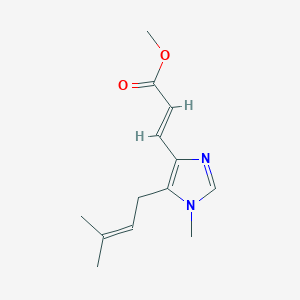

6-Methyl-1H-indole-3-carbonitrile is a chemical compound with the empirical formula C10H8N2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-indole-3-carbonitrile is characterized by a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Indole derivatives, such as 6-Methyl-1H-indole-3-carbonitrile, are known to undergo various chemical reactions. For instance, they can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis

6-Methyl-1H-indole-3-carbonitrile is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds : It has been used in the synthesis of a variety of novel compounds. For instance, a library of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles was synthesized using a domino one-pot three-component reaction, which includes a Knoevenagel condensation–Michael addition–intramolecular O-cyclization sequence (Sivakumar, Kumar, & Kanchithalaivan, 2013).

Supramolecular Aggregation : A study on supramolecular aggregation in various 4-aryl-6-(1H-indol-3-yl) derivatives revealed insights into the molecular interactions and hydrogen bonding patterns in these compounds (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Cytotoxic Evaluation : Compounds like 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile, synthesized using a multicomponent reaction, showed potent anticancer activities against human cancer cell lines (Radwan, Alminderej, & Awad, 2020).

Anticancer and Anti-Inflammatory Activities : A series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles was synthesized and evaluated for their anticancer potential against breast cancer cell lines, also showing significant anti-inflammatory activities (Bhale, Chavan, Shringare, Khedkar, Tigote, Mali, Jadhav, Kamble, Kolat, Bandgar, & Patil, 2022).

Corrosion Inhibition : Novel spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, including carbonitrile variants, were studied for their corrosion inhibition effects on mild steel, revealing their potential as green corrosion inhibitors (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018).

Synthesis and Screening for Biological Activities : Compounds containing the 1H-indole-2-carbonitrile moiety were synthesized and screened for their antimicrobial and antioxidant activities, demonstrating the potential of these compounds in therapeutic applications (Saundane, Walmik, Yarlakatti, Katkar, & Verma, 2014).

Safety and Hazards

The safety data for 6-Methyl-1H-indole-3-carbonitrile indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2, meaning it is toxic if swallowed and causes serious eye irritation . The precautionary statements include P301 + P310 + P330 - P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of eye contact, and to call a poison center or doctor if you feel unwell .

Direcciones Futuras

While specific future directions for 6-Methyl-1H-indole-3-carbonitrile were not found, indole derivatives in general have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are often used as precursors for the synthesis of various heterocyclic derivatives and are key in the synthesis of pharmaceutically active compounds .

Propiedades

IUPAC Name |

6-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMHRPVTVFRXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598985 | |

| Record name | 6-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-indole-3-carbonitrile | |

CAS RN |

194490-23-8 | |

| Record name | 6-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)

![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)

![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)

![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)

![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)